REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].C[Al](C)C.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][C:19](OC)=O)=[CH:12][CH:11]=1.O>C1(C)C=CC=CC=1.CO.C(Cl)Cl>[NH:3]1[CH2:2][CH2:1][N:4]=[C:19]1[CH2:18][CH2:17][CH2:16][C:13]1[CH:12]=[CH:11][C:10]([NH2:9])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
6.23 mL
|
Type
|
reactant
|
Smiles
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C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C[Al](C)C
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Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)CCCC(=O)OC
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Name
|
|
Quantity
|
290 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −20° C
|
Type
|
STIRRING
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Details
|
The reaction mixture was stirred at 120° C. for overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered with over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified with silica gel column chromatography (EtOAc:CH3OH:TEA=3:1:0.2)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NCC1)CCCC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |